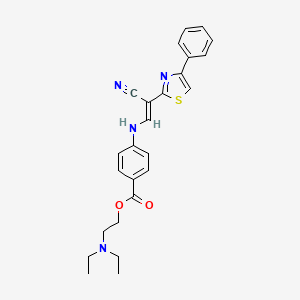

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

Description

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a phenyl group at the 4-position. The molecule also features a cyano-vinylamino linker connecting the thiazole moiety to a benzoate ester group, which is further substituted with a diethylaminoethyl chain.

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c1-3-29(4-2)14-15-31-25(30)20-10-12-22(13-11-20)27-17-21(16-26)24-28-23(18-32-24)19-8-6-5-7-9-19/h5-13,17-18,27H,3-4,14-15H2,1-2H3/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSWZMAQWQVCAW-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several key steps, including the formation of thiazole derivatives and subsequent reactions to introduce the diethylamino group. The reaction conditions typically involve refluxing with appropriate solvents and catalysts to achieve optimal yields.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been tested against various strains of bacteria, showing significant inhibition zones. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Table 1: Antibacterial Activity of this compound)

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

| Candida albicans | 15 | 64 |

The results indicate that the compound is particularly effective against Gram-positive bacteria while exhibiting weaker activity against Gram-negative bacteria and fungi such as Candida albicans .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways.

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers at a leading university focused on synthesizing various derivatives of thiazole compounds, including this compound). The study highlighted its effectiveness against both S. aureus and B. subtilis, with promising results in inhibiting growth compared to standard antibiotics .

- Anticancer Mechanism Exploration : Another research effort investigated the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates in tested cells. The underlying mechanisms were attributed to its ability to modulate key signaling pathways involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations:

Substituent Effects on Solubility: The diethylaminoethyl group in the target compound likely enhances solubility in polar solvents compared to the ethyl ester in ’s analog. However, the methoxyphenyl substituent in the latter may improve membrane permeability due to increased lipophilicity .

Thiazole Core Modifications :

- The phenyl group at the thiazole 4-position in the target compound contrasts with the chlorophenyl group in ’s derivative. Chlorine substituents often enhance binding affinity to hydrophobic enzyme pockets, whereas phenyl groups may prioritize π-π stacking interactions .

Biological Activity Trends: Thiazole derivatives with cyano-vinylamino linkers (e.g., ’s benzamide analog) are frequently explored for cytotoxicity or kinase inhibition, aligning with the target compound’s structural motifs .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds exhibit notable activities:

- Kinase Inhibition: ’s chlorophenyl-thiazol-2-amine derivative inhibits cyclin-dependent kinases, suggesting that the target compound’s thiazole core and amino-linked benzoate could share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.